N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused tricyclic core containing an oxygen atom in the seven-membered heterocycle. The substituents at positions 2 (methanesulfonamide) and 8 (methyl group) distinguish it from analogs.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-4-3-5-16(10-14)13-29(26,27)24-17-7-9-20-18(12-17)22(25)23-19-11-15(2)6-8-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHUVFUPPTZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates a dibenzo[b,f][1,4]oxazepin core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C21H18N2O4S
- Molecular Weight : 394.45 g/mol
- Key Functional Groups : Sulfonamide, oxo group, and methyl substituents.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimalarial Activity : Some derivatives have shown promising results in inhibiting malaria parasites.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which plays a role in various cancers.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(N-(8-methyl-11-oxo... | Similar dibenzo structure | Antimalarial activity |
| N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
| N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The structural features suggest potential interactions with enzymes involved in disease pathways. For instance, inhibition of c-Abl tyrosine kinase can disrupt signaling pathways critical for cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antimalarial Studies : A study demonstrated that derivatives of the compound exhibited significant antimalarial activity in vitro against Plasmodium falciparum. The mechanism involved interference with the parasite's metabolic pathways.
- Cancer Research : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines associated with c-Abl activation. Further research is needed to elucidate the specific pathways affected.
- Enzyme Inhibition : Interaction studies revealed that the compound effectively inhibits specific kinases involved in cellular signaling, suggesting its potential as a therapeutic agent for conditions like cancer and other proliferative diseases.
Future Directions
Given its promising biological activities, future research may focus on:
- Optimizing synthesis methods to enhance yield and purity.
- Conducting detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential.
- Exploring analogs of the compound to improve efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Oxazepine vs. Thiazepine Derivatives
- Target Compound : Contains a 1,4-oxazepine core (oxygen atom).
- Thiazepine Analogs : –8 describe dibenzo[b,f][1,4]thiazepines (sulfur atom in the heterocycle). For example, N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 36) shares a carboxamide substituent but differs in core heteroatom and substituent positions .
Impact :
Substituent Modifications
Table 1: Key Substituent Comparisons
Pharmacological and Physicochemical Insights
While direct data for the target compound are lacking, extrapolation from analogs suggests:
- Receptor Selectivity : The m-tolyl group may enhance affinity for serotonin or dopamine receptors, as seen in thiazepine-based D2 antagonists (e.g., Compound 36) .
- Anti-Inflammatory Potential: Structural similarity to BT2, which suppresses cell adhesion and inflammation, implies shared mechanisms .
- Solubility and Bioavailability : The sulfonamide group likely improves aqueous solubility compared to carbamate (BT2) or acetylated () analogs, aiding oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
